2-(2-Chlorophenyl)-2-hydroxyethyl carbamate
Overview
Description
2-(2-Chlorophenyl)-2-hydroxyethyl carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chlorophenyl isocyanate+2-hydroxyethylamine→2-(2-Chlorophenyl)-2-hydroxyethyl carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-hydroxyethyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Chlorophenyl)-2-oxoethyl carbamate.
Reduction: The compound can be reduced to form 2-(2-Chlorophenyl)-2-aminoethyl carbamate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)-2-oxoethyl carbamate
Reduction: 2-(2-Chlorophenyl)-2-aminoethyl carbamate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Chlorophenyl)-2-hydroxyethyl carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the development of antiepileptic drugs, such as cenobamate, which is used to treat partial-onset seizures in adults
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate, particularly in its role as a precursor to antiepileptic drugs, involves the modulation of ion channels in the nervous system. It is believed to inhibit sodium channels, reducing repetitive neuronal firing, and act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) channels . This dual action helps in stabilizing neuronal activity and preventing seizures.
Comparison with Similar Compounds
Similar Compounds
Cenobamate: A tetrazole alkyl carbamate derivative with antiepileptic properties.
Totarol Derivatives: Compounds containing carbamate moieties with antifungal activities.
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide: A compound with antimicrobial properties.
Uniqueness
2-(2-Chlorophenyl)-2-hydroxyethyl carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as a precursor to cenobamate highlights its importance in medicinal chemistry, particularly in the development of novel antiepileptic drugs.
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870202 | |
Record name | 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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